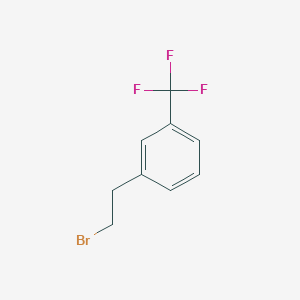

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLYAPKPZBXCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344113 | |

| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-80-4 | |

| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of both a reactive bromoethyl group and a trifluoromethyl moiety makes this compound a versatile intermediate for the development of novel therapeutic agents and functional materials. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrF₃ | [1][2] |

| Molecular Weight | 253.06 g/mol | [1][2] |

| Boiling Point | 92-94 °C at 12 mmHg | [1] |

| Density | 1.495 g/mL | [1] |

| Refractive Index | 1.486 | [1] |

| InChIKey | AZLYAPKPZBXCGX-UHFFFAOYSA-N | [1][2] |

| CAS Number | 1997-80-4 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the bromination of its corresponding alcohol precursor, 2-(3-(trifluoromethyl)phenyl)ethanol. A highly efficient and mild method for this transformation is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Workflow: Appel Reaction

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the bromination of 2-phenylethanol.[3]

Materials:

-

2-(3-(Trifluoromethyl)phenyl)ethanol

-

Carbon Tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

To a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product, this compound.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[4][5][6][7][8]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.5 | m | 4H | Aromatic protons |

| ~3.6 | t | 2H | -CH₂-Br | |

| ~3.2 | t | 2H | Ar-CH₂- | |

| ¹³C NMR | ~139 | s | - | Aromatic C-CH₂ |

| ~131 | q | - | Aromatic C-CF₃ | |

| ~129 | d | - | Aromatic CH | |

| ~125 | d | - | Aromatic CH | |

| ~124 | q | - | Aromatic CH (meta to CF₃) | |

| ~123 | q | - | -CF₃ | |

| ~39 | t | - | Ar-CH₂- | |

| ~32 | t | - | -CH₂-Br |

m = multiplet, t = triplet, q = quartet, s = singlet, d = doublet

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The NIST WebBook provides mass spectral data for the related compound 1-bromo-3-(trifluoromethyl)benzene, which can be used as a reference.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available on SpectraBase.[2] Key expected absorptions include C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structure makes it a highly valuable intermediate in drug discovery. The trifluoromethyl group can enhance a drug molecule's metabolic stability and its ability to cross cell membranes.[11] The bromoethyl group provides a reactive handle for introducing the trifluoromethylphenyl moiety into a larger molecular scaffold through nucleophilic substitution reactions.

Potential Signaling Pathway Involvement

Derivatives of this compound could potentially modulate the activity of various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The trifluoromethylphenyl group can engage in specific binding interactions within the active site of a protein.

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a ligand for a GPCR, initiating a downstream signaling cascade.

Caption: Hypothetical signaling pathway initiated by a derivative of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications. The detailed experimental protocol, based on the reliable Appel reaction, offers a clear pathway for its preparation. The provided characterization data, including predicted NMR spectra, will aid researchers in identifying and verifying the compound. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum [chemicalbook.com]

- 7. (2-Bromoethyl)benzene(103-63-9) 13C NMR [m.chemicalbook.com]

- 8. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR [m.chemicalbook.com]

- 9. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]

- 10. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. This compound is of interest to researchers in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can impart desirable properties to parent molecules.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1997-80-4 | [1] |

| Molecular Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.062 g/mol | [1] |

| Density | 1.495 g/mL | [1] |

| Boiling Point | 92-94 °C at 12 mmHg | [1] |

| Physical Form | Liquid | [1] |

| Color | Colorless | [1] |

| Refractive Index | 1.486 | [1] |

| InChI Key | AZLYAPKPZBXCGX-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCBr | [1] |

Synthesis and Analysis: Experimental Protocols

Detailed, peer-reviewed synthesis and analysis protocols specifically for this compound are not extensively documented. However, based on general organic chemistry principles and published methods for analogous compounds, the following experimental approaches can be proposed.

Synthesis

A plausible synthetic route to this compound involves the bromination of 2-(3-(trifluoromethyl)phenyl)ethanol. This reaction can be achieved using various brominating agents.

Protocol: Bromination of 2-(3-(trifluoromethyl)phenyl)ethanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-(trifluoromethyl)phenyl)ethanol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃), to the stirred solution. The addition should be dropwise to control the reaction temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Diagram: Synthetic Workflow

References

Spectroscopic Profile of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 4H | Aromatic protons |

| ~3.6 | t | 2H | -CH₂-Br |

| ~3.2 | t | 2H | Ar-CH₂- |

Note: The ¹H NMR data is predicted based on the analysis of similar compounds, as direct experimental data was not available in the searched literature.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-CF₃ |

| ~132 | Aromatic C-H |

| ~130 (q) | -CF₃ |

| ~129 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~123 | Aromatic C-H |

| ~38 | Ar-CH₂- |

| ~32 | -CH₂-Br |

Note: The ¹³C NMR data is predicted based on the analysis of similar compounds, as direct experimental data was not available in the searched literature.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1330 | Strong | C-F stretch (CF₃) |

| ~1160, 1120 | Strong | C-F stretch (CF₃) |

| ~690 | Strong | C-Br stretch |

Note: IR data is based on typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | Moderate | [M]⁺ (Molecular ion) |

| 173 | High | [M - Br]⁺ |

| 104 | High | [C₈H₈]⁺ |

Note: Mass spectrometry data is based on typical fragmentation patterns for similar compounds.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically set to cover the range of 0-10 ppm. For ¹³C NMR, a wider spectral width, for example, 0-220 ppm, is used. Data is processed by Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer. For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the neat liquid is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound. The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The GC oven temperature is programmed to separate the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Interpretation and Visualization

The spectroscopic data provides a detailed fingerprint of the this compound molecule, confirming its structural features.

The diagram above illustrates the logical workflow from sample preparation through various spectroscopic techniques to the final structural elucidation of the molecule. Each technique provides unique and complementary information that, when combined, allows for a confident confirmation of the molecular structure of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of (2-Bromoethyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of (2-Bromoethyl)benzene and its derivatives. Understanding the NMR characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in various research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes key quantitative data, outlines experimental protocols, and provides visual aids to facilitate a deeper understanding of the structure-spectra correlations.

Introduction to the 1H NMR Spectrum of (2-Bromoethyl)benzene

The 1H NMR spectrum of (2-bromoethyl)benzene provides a unique fingerprint of its molecular structure. The core structure consists of a benzene ring and a 2-bromoethyl side chain (-CH2CH2Br). The chemical environment of each proton in the molecule determines its chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J), offering valuable insights into the connectivity of the atoms.

The protons of the ethyl group typically appear as two triplets, a characteristic A2B2 spin system, due to coupling with each other. The protons on the benzene ring will exhibit complex splitting patterns depending on the presence and nature of any substituents. Electron-donating groups (EDGs) on the aromatic ring will generally shield the aromatic protons, causing their signals to shift to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) will deshield these protons, resulting in a downfield shift (higher ppm).

Quantitative 1H NMR Data

The following table summarizes the available 1H NMR data for (2-Bromoethyl)benzene and a selection of its derivatives. The data is presented to facilitate comparison and understanding of the impact of substituents on the chemical shifts and coupling constants.

| Compound | Solvent | Aromatic Protons (δ, ppm, multiplicity, J Hz) | -CH2-Ar (δ, ppm, multiplicity, J Hz) | -CH2-Br (δ, ppm, multiplicity, J Hz) |

| (2-Bromoethyl)benzene[1] | CDCl3 | 7.15-7.34 (m) | 3.15 (t, J = 7.7) | 3.54 (t, J = 7.7) |

| 1-Bromo-2-ethylbenzene | CDCl3 | 7.00-7.50 (m) | 2.73 (q, J = 7.5) | 1.21 (t, J = 7.5) [note: this is a -CH2CH3 group] |

| 1-Bromo-2-(2-bromoethyl)benzene[2] | CDCl3 | 7.13-7.55 (m) | 3.29 (t, J = 7.7) | 3.59 (t, J = 7.7) |

Experimental Protocols

The following section details a general yet comprehensive protocol for the acquisition of 1H NMR spectra for (2-Bromoethyl)benzene derivatives. This protocol is based on standard laboratory practices.[3]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid (2-Bromoethyl)benzene derivative or dispense 5-10 µL if it is a liquid.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for these compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.

-

Sample Insertion: Carefully place the NMR tube into the spinner and insert it into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 for a reasonably concentrated sample. More scans may be necessary for dilute samples.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

-

Data Acquisition: Initiate the data acquisition.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction to obtain a flat and level baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualization of Structural and Spectral Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of a generic (2-Bromoethyl)benzene derivative and the expected signaling pathways in its 1H NMR spectrum.

Caption: Correlation between the structure of (2-Bromoethyl)benzene and its 1H NMR signals.

Caption: A simplified workflow for a typical 1H NMR experiment.

Conclusion

This guide provides a foundational understanding of the 1H NMR spectroscopy of (2-Bromoethyl)benzene derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. While the currently available public data on a wide range of substituted derivatives is limited, the principles outlined here can be applied to predict and interpret the spectra of novel compounds. Further systematic studies and data sharing within the scientific community will be instrumental in building a more comprehensive spectral library for this important class of molecules.

References

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (CAS 1997-80-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, identified by CAS number 1997-80-4, is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its chemical structure incorporates a reactive bromoethyl group and a trifluoromethyl substituent on a benzene ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a variety of more complex molecules, most notably phenethylamine derivatives. The presence of the trifluoromethyl group is of particular importance in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known chemical properties, synthetic applications, and analytical characterization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 1997-80-4 |

| Molecular Formula | C₉H₈BrF₃ |

| Molecular Weight | 253.06 g/mol |

| Appearance | Colorless liquid |

| Density | 1.495 g/mL at 25 °C |

| Boiling Point | 94 °C at 12 mmHg |

| Refractive Index | n20/D 1.486 |

| Storage Temperature | 2-8°C |

Synthetic Utility and Reactivity

The primary synthetic utility of this compound lies in the reactivity of its bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is commonly exploited in the synthesis of phenethylamines through the reaction with various primary and secondary amines.

The general reaction scheme involves the nucleophilic substitution of the bromide by an amine, leading to the formation of a new carbon-nitrogen bond and yielding the corresponding N-substituted 2-(3-(trifluoromethyl)phenyl)ethylamine. Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, acting as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and more.[2][3] The trifluoromethyl group at the meta-position of the phenyl ring can modulate the pharmacological profile of the resulting phenethylamine derivative.

Below is a diagram illustrating the logical relationship of this compound as a key intermediate in the synthesis of biologically relevant phenethylamine derivatives.

Caption: Logical workflow for the synthesis of phenethylamines.

Experimental Protocols

A representative experimental protocol for the subsequent reaction of this compound with an amine to form a phenethylamine derivative is provided below. This protocol is a generalized procedure based on common laboratory practices for such transformations.

Synthesis of N-benzyl-2-(3-(trifluoromethyl)phenyl)ethylamine

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.

-

Add potassium carbonate and benzylamine to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash them with ethyl acetate.

-

Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-2-(3-(trifluoromethyl)phenyl)ethylamine.

The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for amine substitution.

Analytical Data

The identity and purity of this compound and its derivatives are confirmed using various analytical techniques. Spectroscopic data provides structural confirmation.

| Analytical Technique | Data for this compound |

| FTIR (Infrared) | Available on spectral databases.[4] |

| Raman Spectroscopy | Available on spectral databases.[4] |

| Mass Spectrometry (GC-MS) | Available on spectral databases.[4] |

Note: While specific NMR data for the parent compound was not found in the immediate search, the 1H and 13C NMR spectra of its derivatives would show characteristic signals for the trifluoromethylphenyl group and the ethylamine backbone.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel phenethylamine derivatives for pharmacological evaluation. Its utility stems from the predictable reactivity of the bromoethyl group and the beneficial physicochemical properties imparted by the trifluoromethyl substituent. While detailed studies on the intrinsic chemical properties and biological activity of this specific compound are limited, its importance as a synthetic intermediate in drug discovery and chemical biology is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties and applications, facilitating its effective use in the laboratory.

References

An In-depth Technical Guide on the Reactivity and Stability of Trifluoromethyl-Substituted Phenethyl Bromides

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the reactivity and stability of phenethyl bromides bearing a trifluoromethyl substituent on the aromatic ring. We explore the powerful electronic effects of the CF3 group, its influence on nucleophilic substitution reaction mechanisms and rates, and the overall chemical stability of these compounds. This document synthesizes theoretical principles with practical methodologies, offering detailed experimental protocols for synthesis and kinetic analysis, structured data for comparative purposes, and visualizations of key chemical concepts to support research and development in medicinal chemistry and materials science.

Introduction: The Role of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore due to its unique properties. The C-F bond's exceptional strength imparts high metabolic and chemical stability.[1] Furthermore, its potent electron-withdrawing nature and lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing membrane permeability and target binding.[1] In the context of phenethyl bromides, the position of the CF3 group on the phenyl ring dictates its electronic influence, providing a powerful tool to tune the reactivity of the benzylic C-Br bond. Understanding this relationship is critical for designing synthetic routes and predicting the behavior of these intermediates in complex molecular assemblies.

Electronic Effects and Reactivity

The reactivity of phenethyl bromides in nucleophilic substitution reactions is highly sensitive to the electronic nature of substituents on the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, primarily through an inductive effect (I-effect) and a weaker resonance (R-effect). This deactivates the aromatic ring but, more importantly, influences the stability of carbocationic intermediates or transition states that form during substitution at the benzylic carbon.

The Hammett Equation and Mechanistic Implications

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these substituent effects.[2][3][4]

-

σ (Sigma): The substituent constant, which is positive for electron-withdrawing groups like CF3. The value is position-dependent (σ_meta ≈ 0.43, σ_para ≈ 0.54).

-

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies the buildup of positive charge in the transition state, characteristic of an S_N_1 mechanism. Conversely, a small or positive ρ value suggests an S_N_2 mechanism.[5]

For the solvolysis of phenethyl systems, a change in mechanism from S_N_1 to S_N_2 can occur as substituents become more electron-withdrawing.[5] Electron-donating groups stabilize the benzylic carbocation, favoring the S_N_1 pathway. In contrast, the strongly destabilizing CF3 group slows the S_N_1 reaction to the point where the S_N_2 pathway, which does not involve a full carbocation, may become predominant.[5]

Quantitative Reactivity Data

Table 1: Illustrative Solvolysis Rate Constants in 80% Ethanol at 25°C

The following data is calculated using the Hammett equation, assuming a reaction constant (ρ) of -3.0, a value typical for a reaction with significant carbocation character that is sensitive to substituent effects. The baseline rate constant (k₀) for unsubstituted phenethyl bromide is set for reference.

| Compound | Substituent (X) | Hammett Constant (σ) | Relative Rate (k/k₀) | Illustrative Rate Constant, k (s⁻¹) |

| 2-Phenylethyl bromide | H | 0.00 | 1.00 | 1.00 x 10⁻⁵ |

| 2-(3-(Trifluoromethyl)phenyl)ethyl bromide | m-CF₃ | 0.43 | 0.051 | 5.1 x 10⁻⁷ |

| 2-(4-(Trifluoromethyl)phenyl)ethyl bromide | p-CF₃ | 0.54 | 0.024 | 2.4 x 10⁻⁷ |

Note: This data is illustrative and intended to show the predicted trend based on Hammett principles. The strong electron-withdrawing CF3 group is expected to significantly decrease the rate of solvolysis by destabilizing the positive charge development in the transition state.

Chemical Stability

The trifluoromethyl group itself is exceptionally robust due to the strength of the C-F bonds.[6] It is generally resistant to metabolic degradation, thermal stress, and photochemical decomposition under typical laboratory conditions.

However, the entire molecule can undergo degradation under specific stress conditions:

-

Hydrolysis: While the C-F bonds are strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions.[1] More commonly, degradation will occur at more labile sites in the molecule.

-

Photodegradation: Prolonged exposure to high-energy UV light can induce degradation pathways.[1]

-

Oxidative Degradation: The aromatic ring may be susceptible to oxidation under strong oxidizing conditions.[1]

For storage, trifluoromethyl-substituted phenethyl bromides should be kept in a cool, dark place under an inert atmosphere to prevent degradation.

Experimental Protocols

The following sections provide detailed, reproducible protocols for the synthesis and kinetic analysis of trifluoromethyl-substituted phenethyl bromides.

Protocol for Synthesis of 2-(4-(Trifluoromethyl)phenyl)ethyl Bromide

This protocol adapts a standard two-step procedure from the corresponding phenylacetic acid.

Step 1: Reduction of 4-(Trifluoromethyl)phenylacetic acid to 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

-

Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add lithium aluminum hydride (LAH) (1.2 eq.) suspended in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Addition of Starting Material: Dissolve 4-(trifluoromethyl)phenylacetic acid (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

-

Quenching: Carefully quench the reaction by slowly adding 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and then 15 mL of water.

-

Workup: Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford pure 2-(4-(trifluoromethyl)phenyl)ethan-1-ol.

Step 2: Bromination of 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

-

Reaction Setup: Dissolve the alcohol from Step 1 (1.0 eq.) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask. Cool the solution to 0°C.

-

Addition of Reagent: Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise to the stirred solution over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Slowly pour the reaction mixture over 100 g of crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-(trifluoromethyl)phenyl)ethyl bromide.

Protocol for Kinetic Analysis of Solvolysis

This protocol describes a method for determining the first-order rate constant of solvolysis in an aqueous ethanol solution by monitoring the production of HBr via titration.

-

Preparation of Solvent: Prepare a solvent mixture of 80% ethanol and 20% deionized water (v/v).

-

Preparation of Reactant Solution: Prepare a 0.1 M stock solution of the trifluoromethyl-substituted phenethyl bromide in anhydrous acetone.

-

Reaction Setup: In a 100 mL jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1°C), add 50.0 mL of the 80% ethanol solvent. Add 3-4 drops of a suitable indicator (e.g., bromothymol blue).

-

Titration Setup: Prepare a 0.02 M standardized solution of NaOH.

-

Initiation of Reaction: Add a small, known volume of the NaOH solution (e.g., 0.50 mL) to the solvent to make it basic (the indicator should turn blue). Start a timer and simultaneously inject 1.00 mL of the 0.1 M phenethyl bromide stock solution into the beaker with vigorous stirring. This is time t=0.

-

Data Collection: Record the time it takes for the generated HBr to neutralize the added NaOH, indicated by the color change from blue to yellow. Immediately upon the color change, add another 0.50 mL aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for 10-12 aliquots.

-

Data Analysis: The rate of reaction is determined by the time taken to produce a known amount of HBr. For an S_N_1 reaction, a plot of ln([Substrate]t) versus time will yield a straight line. The concentration of the substrate at time t ([Substrate]t) can be calculated from the volume of NaOH consumed. The slope of this line is equal to the negative of the first-order rate constant (-k).

Conclusion

Trifluoromethyl-substituted phenethyl bromides are valuable intermediates whose reactivity is dominated by the strong electron-withdrawing nature of the CF3 group. This substituent significantly retards reaction pathways that involve the development of positive charge at the benzylic center, such as S_N_1 solvolysis. The stability of the C-F bonds ensures that the trifluoromethyl moiety remains intact under most synthetic conditions, providing a reliable handle for introducing this critical pharmacophore. The predictive power of the Hammett relationship, combined with the robust experimental protocols detailed herein, provides researchers with the necessary tools to effectively utilize these compounds in the rational design and development of novel pharmaceuticals and advanced materials.

References

- 1. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. scribd.com [scribd.com]

- 5. web.viu.ca [web.viu.ca]

- 6. [PDF] Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate | Semantic Scholar [semanticscholar.org]

Molecular structure and formula of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic organic compound. Its structure, featuring a reactive bromoethyl group and an electron-withdrawing trifluoromethyl group, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its molecular structure, physicochemical properties, and potential applications, particularly within the realm of medicinal chemistry and drug development. The trifluoromethyl moiety is of significant interest in pharmaceutical design as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1].

Molecular Structure and Formula

The molecular structure of this compound consists of a benzene ring substituted with a 2-bromoethyl group at position 1 and a trifluoromethyl group at position 3.

Caption: 2D molecular structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1997-80-4 | [2][3] |

| Molecular Formula | C9H8BrF3 | [2][3] |

| Molecular Weight | 253.06 g/mol | [2][3] |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCBr | [2] |

| InChI Key | AZLYAPKPZBXCGX-UHFFFAOYSA-N | [2][4] |

| MDL Number | MFCD03092900 | [2][3] |

Physicochemical Data

This compound is typically a colorless liquid at room temperature.[2][4]

Table 2: Physicochemical Properties

| Property | Value | Conditions | Reference |

| Appearance | Colorless Liquid | Room Temperature | [2][4] |

| Purity | 95% | [2][4] | |

| Boiling Point | 92°C - 94°C | 12 mmHg | [2] |

| Density | 1.495 g/mL | [2] | |

| Refractive Index | 1.486 | [2] |

Spectroscopic Data

Spectroscopic data for this compound is available across various databases. This includes Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS).[5][6]

Synthesis

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are highly relevant in medicinal chemistry. The bromoethyl group serves as a versatile handle for introducing the trifluoromethylphenyl ethyl moiety into larger molecules through nucleophilic substitution reactions.

The trifluoromethyl group is a key functional group in modern drug design.[1] Its incorporation into a drug candidate can significantly modulate its pharmacokinetic and pharmacodynamic properties.

Key Roles of the Trifluoromethyl Group in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[1]

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

-

Binding Affinity: The electronic properties of the trifluoromethyl group can influence intermolecular interactions, potentially improving the binding affinity of a drug to its target.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties.[1]

Compounds like (2-bromoethyl)benzene are utilized as intermediates in the synthesis of pharmacologically active molecules, including antimicrobial agents.[8] This suggests that this compound could be a valuable precursor for novel therapeutic agents.

Caption: Influence of the trifluoromethyl group on drug properties.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General GHS pictograms associated with similar chemicals suggest that it may be a danger to handle, but specific pictograms for this compound were not available in the search results.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive bromoethyl group and a property-modulating trifluoromethyl group makes it an attractive building block for the development of novel molecules with desired physicochemical and biological profiles. Researchers and scientists in the field of drug development can leverage the properties of this compound to design and synthesize next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 1997-80-4|this compound|BLD Pharm [bldpharm.com]

- 4. Benzene, 1-(2-bromoethyl)-3-(trifluoromethyl)- [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

Navigating the Unseen: A Technical Safety Guide to 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and safety information for 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (CAS No. 1997-80-4). Due to a notable lack of extensive toxicological studies, this document emphasizes precautionary principles and safe handling practices. All personnel handling this compound should be thoroughly trained in laboratory safety and be aware of the potential risks outlined herein.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard profile.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Not specified | Toxic to aquatic life with long lasting effects.[2] |

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below. The conflicting or missing data points highlight the need for careful handling and verification.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃ | --INVALID-LINK-- |

| Molecular Weight | 253.06 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 92 - 94 °C @ 12 mmHg154 - 155 °C (literature) | --INVALID-LINK--[1] |

| Density | 1.495 g/mL1.607 g/cm³ @ 25 °C (literature) | --INVALID-LINK--[1] |

| Flash Point | No information available | [2] |

| Autoignition Temperature | No information available | [2] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[3] No quantitative data for acute toxicity (LD50 or LC50) is currently available. It is not classified as a carcinogen by IARC, NTP, or OSHA.[1]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: Causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: Harmful if swallowed.

The lack of detailed toxicological data necessitates the use of stringent safety protocols to minimize any potential for exposure.

Experimental Protocols

As specific experimental safety studies for this compound are not publicly available, this section provides a generalized workflow for assessing the skin and eye irritation potential of a novel chemical substance according to OECD guidelines.

Caption: Generalized workflow for in vitro skin and eye irritation testing.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Caption: Recommended PPE, handling workflow, and storage conditions.

First-Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors may form explosive mixtures with air.[1] Hazardous decomposition products may include carbon oxides, hydrogen fluoride, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or waterways.[3]

This guide is intended to provide essential safety information. It is not a substitute for professional judgment and thorough risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

Lipophilicity and electronic effects of the trifluoromethyl group

An In-depth Technical Guide on the Lipophilicity and Electronic Effects of the Trifluoromethyl Group

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry, prized for its unique ability to modulate the physicochemical properties of drug candidates.[1][2][3] Its incorporation can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby enhancing pharmacokinetic profiles and therapeutic efficacy.[1][2][4] This guide provides a detailed examination of these effects, supported by quantitative data, experimental protocols, and logical workflows.

Core Physicochemical Properties of the Trifluoromethyl Group

The CF3 group is distinguished by two primary characteristics: its high lipophilicity and its strong electron-withdrawing nature. These properties stem from the high electronegativity of the three fluorine atoms.[2][5][6]

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which is the affinity of a compound for a lipid or non-polar environment.[1][2][7] This property is crucial for a drug's ability to cross cell membranes and is often quantified by the logarithm of the partition coefficient (logP) between octanol and water.[8]

-

Electronic Effects: As a powerful electron-withdrawing group, the CF3 group can drastically alter the electron distribution within a molecule.[1][6][7] This influences the acidity or basicity (pKa) of nearby functional groups and can modulate interactions with biological targets.[5][7]

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally stable against metabolic degradation.[2][7] This metabolic stability often leads to a longer drug half-life.[2]

Quantitative Analysis of Physicochemical Effects

The impact of the CF3 group can be quantified using several standard parameters in medicinal chemistry.

Table 1: Lipophilicity Parameters

The Hansch-Leo lipophilicity parameter (π) quantifies the contribution of a substituent to the overall logP of a molecule. A positive π value indicates an increase in lipophilicity.

| Substituent | Hansch-Leo Lipophilicity Parameter (π) |

| -CF3 | +0.88 [6][9] |

| -CH3 | +0.56 |

| -Cl | +0.71 |

| -F | +0.14[9] |

| -OCH3 | -0.02 |

| -OCF3 | +1.04 [9] |

Table 2: Electronic Parameters (Hammett Constants)

Hammett constants (σ) describe the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. Positive values indicate an electron-withdrawing effect. The constants differ for substituents at the meta (σm) and para (σp) positions due to the influence of resonance effects at the para position.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -CF3 | 0.43 | 0.54 |

| -CH3 | -0.07[10] | -0.17[10] |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| -NO2 | 0.71 | 0.78 |

| -OCF3 | 0.40 [10] | 0.35 [10] |

Impact on Drug Design and ADME Properties

The introduction of a CF3 group is a strategic decision in drug design aimed at optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

The following diagram illustrates the logical relationships between the core properties of the CF3 group and its downstream effects on drug development.

Experimental Protocols

Accurate measurement of lipophilicity and electronic effects is critical for understanding the behavior of CF3-containing compounds.

4.1. Protocol for logP Measurement (Shake-Flask Method)

The shake-flask method is a classic and widely accepted technique for determining the partition coefficient (logP) of a compound.[11]

Objective: To determine the logP value of a trifluoromethyl-containing compound by measuring its concentration in equilibrated n-octanol and water phases.

Materials:

-

Compound of interest

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnel or pear-shaped flask[12]

-

Mechanical shaker or stirrer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ¹⁹F NMR for fluorinated compounds)[13]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the compound in n-octanol at a known concentration.

-

Ensure both n-octanol and water are mutually saturated by stirring them together vigorously for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Add a precise volume of the n-octanol stock solution and a precise volume of water to the separatory funnel (a 1:1 or 2:1 volume ratio is common).[12]

-

Seal the funnel and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.[12]

-

Let the funnel stand undisturbed overnight to ensure complete phase separation.[12]

-

-

Sampling:

-

Carefully separate the two phases.

-

Withdraw an aliquot from both the n-octanol and the aqueous layer for analysis. Avoid any cross-contamination at the interface.

-

-

Quantification:

-

Calculation:

-

Calculate the partition coefficient, P, using the formula:

-

P = [Concentration in n-octanol] / [Concentration in water]

-

-

The logP value is the base-10 logarithm of P:

-

logP = log₁₀(P)

-

-

4.2. Protocol for Hammett Constant (σ) Determination

Hammett constants are determined by measuring the effect of a substituent on the equilibrium constant of a reaction, typically the ionization of benzoic acid in water at 25°C.[14]

Objective: To determine the σ value for a trifluoromethyl group by measuring the pKa of a CF3-substituted benzoic acid and comparing it to the pKa of unsubstituted benzoic acid.

Materials:

-

Substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid)

-

Unsubstituted benzoic acid

-

Solvent (e.g., 70:30 ethanol-water mixture)[14]

-

Standardized NaOH solution (e.g., 0.05 M)

-

pH meter with a combination electrode, calibrated with standard buffers

-

Burette, pipette, beakers, and magnetic stirrer

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the unsubstituted benzoic acid and dissolve it in a known volume (e.g., 25 mL) of the ethanol-water solvent.[14]

-

Repeat the process for the CF3-substituted benzoic acid.

-

-

Titration:

-

Place the beaker containing the benzoic acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.25 mL) and recording the pH after each addition.[14] Continue the titration well past the equivalence point.

-

-

Data Analysis and pKa Determination:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph.

-

Repeat the entire procedure for the CF3-substituted benzoic acid to determine its pKa.

-

-

Calculation of the Hammett Constant (σ):

-

The Hammett equation for the ionization of benzoic acids is:

-

σ = pKa (unsubstituted) - pKa (substituted)

-

-

Since the reference reaction (ionization of benzoic acid in water) has a reaction constant (ρ) defined as 1.00, the substituent constant (σ) can be directly calculated from the difference in pKa values.[14]

-

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. Its ability to simultaneously enhance lipophilicity, confer metabolic stability, and exert strong electron-withdrawing effects makes it a highly valuable substituent for optimizing drug candidates.[1][15] A thorough understanding and quantitative assessment of these properties, through established experimental protocols, are essential for the rational design of new, more effective therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.viu.ca [web.viu.ca]

- 11. acdlabs.com [acdlabs.com]

- 12. youtube.com [youtube.com]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. web.viu.ca [web.viu.ca]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Utility of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2-bromoethyl)-3-(trifluoromethyl)benzene as a key intermediate in pharmaceutical synthesis. The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals, known for enhancing metabolic stability and membrane permeability. The 2-bromoethyl functional group serves as a versatile handle for introducing the 3-(trifluoromethyl)phenethyl moiety into target molecules, a common structural motif in bioactive compounds.

While direct synthesis examples for blockbuster drugs using this compound are not as widely documented as for its precursor, 1-bromo-3-(trifluoromethyl)benzene, its utility as an alkylating agent is significant in drug discovery and development. A primary application of this reagent is in the N-alkylation of primary and secondary amines to form C-N bonds, a fundamental transformation in the synthesis of numerous pharmaceutical agents.

A notable application of a related precursor, 1-bromo-3-(trifluoromethyl)benzene, is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[1][2][3] In this synthesis, the trifluoromethylphenyl group is introduced via a Mizoroki-Heck cross-coupling reaction.[1][2][3] The use of this compound offers an alternative strategy for incorporating a similar structural component through alkylation.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as an electrophile in alkylation reactions. The bromoethyl group is a reactive moiety that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

N-Alkylation of Amines

The introduction of the 3-(trifluoromethyl)phenethyl group via N-alkylation can significantly impact the pharmacological profile of a drug candidate. The trifluoromethyl group can alter a molecule's electronics, lipophilicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for N-alkylation reactions using alkyl bromides, which are analogous to the expected reactivity of this compound.

Table 1: Representative N-Alkylation Reaction Yields

| Nucleophile (Amine) | Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Primary Aliphatic Amine | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| Secondary Aliphatic Amine | This compound | K₂CO₃ | DMF | 60 | 18 | 70-85 |

| Primary Arylamine | This compound | NaH | THF | 25 | 24 | 60-75 |

| Secondary Arylamine | This compound | Cs₂CO₃ | Dioxane | 100 | 24 | 50-70 |

Table 2: Comparison of N-Alkylation Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Direct Alkylation | Alkyl Halide, Base | Simple procedure, readily available reagents. | Potential for over-alkylation, may require harsh conditions. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | High selectivity, mild reaction conditions. | Requires a two-step sequence (imine formation and reduction). |

Experimental Protocols

The following are detailed protocols for the N-alkylation of a primary amine with this compound.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general method for the N-alkylation of a primary amine using this compound in the presence of a carbonate base.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.2 eq) and anhydrous acetonitrile.

-

Stir the solution at room temperature until the amine is fully dissolved.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway for N-alkylation.

Experimental Workflow Diagram

Caption: Experimental workflow for N-alkylation.

References

- 1. mdpi.com [mdpi.com]

- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene|CAS 958027-93-5 [benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design. The bromoethyl side chain serves as a reactive handle for introducing a variety of functional groups via nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, involving the displacement of the bromide leaving group by a nucleophile. This document provides detailed protocols for the nucleophilic substitution of this compound with a range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

General Reaction Scheme

The fundamental transformation involves the reaction of this compound with a nucleophile (Nu:), typically in the presence of a base and a suitable solvent, to yield the substituted product.

Caption: General Nucleophilic Substitution Reaction.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

| Nucleophile Class | Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Nitrogen | Aniline | N-(2-(3-(trifluoromethyl)phenyl)ethyl)aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| Piperidine | 1-(2-(3-(trifluoromethyl)phenyl)ethyl)piperidine | K₂CO₃ | DMF | 60 | 6 | 92 | |

| Morpholine | 4-(2-(3-(trifluoromethyl)phenyl)ethyl)morpholine | K₂CO₃ | Acetonitrile | 80 | 8 | 88 | |

| Pyrrolidine | 1-(2-(3-(trifluoromethyl)phenyl)ethyl)pyrrolidine | K₂CO₃ | DMF | 60 | 5 | 95 | |

| Sodium Azide | 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene | - | DMF | 25 | 12 | 94[1] | |

| Oxygen | Phenol | 1-(2-Phenoxyethyl)-3-(trifluoromethyl)benzene | K₂CO₃ | Acetone | 60 | 24 | 78 |

| Sulfur | Thiophenol | Phenyl(2-(3-(trifluoromethyl)phenyl)ethyl)sulfane | K₂CO₃ | Acetonitrile | 80 | 6 | 90 |

| Carbon | Sodium Cyanide | 3-(3-(Trifluoromethyl)phenyl)propanenitrile | - | DMF | 70 | 12 | 82 |

Experimental Protocols

Protocol 1: N-Alkylation of Amines - Synthesis of N-(2-(3-(trifluoromethyl)phenyl)ethyl)aniline

This protocol details the reaction of this compound with aniline to form the corresponding N-alkylated product.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(2-(3-(trifluoromethyl)phenyl)ethyl)aniline.

Caption: Experimental workflow for N-alkylation.

Protocol 2: Synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene

This protocol describes the synthesis of an azide derivative, a versatile intermediate for further transformations.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-azidoethyl)-3-(trifluoromethyl)benzene. A batch process for a similar compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, from the corresponding benzyl chloride and sodium azide resulted in a 94% yield[1].

Protocol 3: Williamson Ether Synthesis - Synthesis of 1-(2-Phenoxyethyl)-3-(trifluoromethyl)benzene

This protocol outlines the formation of an ether linkage via the Williamson ether synthesis. This reaction involves the SN2 reaction of an alkoxide with a primary alkyl halide[2][3].

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a mixture of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add this compound (1.2 eq).

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 1-(2-phenoxyethyl)-3-(trifluoromethyl)benzene.

Caption: Williamson Ether Synthesis Mechanism.

Protocol 4: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanenitrile

This protocol describes the formation of a carbon-carbon bond through the reaction with cyanide.

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by distillation under reduced pressure or column chromatography to yield 3-(3-(trifluoromethyl)phenyl)propanenitrile.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

This compound is a lachrymator and should be handled with care.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution.

-

Sodium cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching procedure and emergency plan in place.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene in the Synthesis of Novel Agrochemicals